5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Overview
Description
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and consistency, which is crucial for its application in peptide synthesis and other scientific research .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be removed under mild conditions, leaving the amino group free for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: A derivative of lysine used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: A derivative of arginine used in peptide synthesis.
Uniqueness
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to its stability and effectiveness as a coupling agent in peptide synthesis. Its ability to form stable crystalline solids and its long shelf-life make it a preferred choice in various scientific and industrial applications .
Properties
IUPAC Name |
5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOVDWQFVNFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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